N-{1-[(4-chloro-2-methoxy-5-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
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Overview
Description
N-{1-[(4-chloro-2-methoxy-5-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring, a methoxy group, and a cyclohexane carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chloro-2-methoxy-5-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chloro-substituted aromatic compound and introduce the methoxy and methyl groups through a series of substitution reactions. The final step involves the formation of the cyclohexane carboxamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chloro-2-methoxy-5-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
N-{1-[(4-chloro-2-methoxy-5-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-{1-[(4-chloro-2-methoxy-5-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide: This compound shares a similar aromatic structure but differs in the functional groups attached to the aromatic ring.
4-{1-[(4-chloro-2-methoxy-5-methylphenyl)amino]ethyl}benzonitrile: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H31ClN2O3 |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[1-(4-chloro-2-methoxy-5-methylanilino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H31ClN2O3/c1-12(2)19(24-20(25)15-8-6-13(3)7-9-15)21(26)23-17-10-14(4)16(22)11-18(17)27-5/h10-13,15,19H,6-9H2,1-5H3,(H,23,26)(H,24,25) |
InChI Key |
OOHPCTQMOMBOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Origin of Product |
United States |
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